molecular formula C18H19ClN4O2S2 B2549532 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286724-76-2

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2549532
CAS No.: 1286724-76-2
M. Wt: 422.95
InChI Key: VRVSULDFHBSQNE-UHFFFAOYSA-N
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Description

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN4O2S2 and its molecular weight is 422.95. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antimicrobial Activities

Synthesis and Biological Evaluation : Compounds with structural motifs similar to the queried compound have been synthesized and evaluated for their biological activities. For example, derivatives of 1,3,4-thiadiazole sulfonamides starting from 4-chlorobenzoic acid have shown certain antiviral activities against the tobacco mosaic virus (Zhuo Chen et al., 2010). Additionally, derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime have exhibited good antimicrobial activity against various bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).

Structural and Theoretical Studies

Molecular Structure Characterization : Compounds incorporating elements of the query compound's structure, such as substituted piperidines and thiadiazoles, have been structurally characterized through crystallography and theoretical calculations. For instance, the molecular structure of certain piperidine methanone derivatives was elucidated using single-crystal X-ray diffraction, highlighting their conformation and intermolecular interactions (C. S. Karthik et al., 2021).

Anticancer and Antimicrobial Applications

Synthesis and Evaluation for Anticancer Activity : Some derivatives, like pyridine derivatives incorporating benzothiazole and piperazine motifs, have been synthesized and shown variable and modest antimicrobial activity against various strains of bacteria and fungi. These compounds' structures were confirmed through elemental analysis and spectral studies (N. Patel et al., 2011). Additionally, a series of compounds including oxazole, pyrazoline, and pyridine derivatives have been evaluated for their anticancer activity, with some showing high potency (Kanubhai D. Katariya et al., 2021).

Insecticidal Activity

Novel Compound Synthesis for Pest Control : Research into piperidine thiazole compounds has indicated potential insecticidal activities against pests like the armyworm, with certain derivatives demonstrating significant lethality at varying concentrations (Chengrong Ding et al., 2019).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies assess the compound’s potential effects on human health and the environment .

Future Directions

Future research on a compound could involve further studies to fully understand its properties, potential uses, and safety profile. This could include preclinical and clinical trials for compounds with therapeutic potential .

Properties

IUPAC Name

[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S2/c1-2-4-13-16(27-22-21-13)17(24)23-9-7-11(8-10-23)25-18-20-15-12(19)5-3-6-14(15)26-18/h3,5-6,11H,2,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVSULDFHBSQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.